N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide
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Overview
Description
N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Amino Group: The amino group at the 2-position of the benzothiazole ring can be introduced through nucleophilic substitution reactions using appropriate amines.
Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the benzothiazole derivative with 3,5-dimethylphenoxyacetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A simpler derivative with similar biological activities but different chemical properties.
6-Aminobenzothiazole: Another derivative with variations in the position of the amino group, leading to different reactivity and applications.
Benzothiazole-2-thiol: A sulfur-containing derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxyacetamide moiety, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C17H17N3O2S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(2-amino-1,3-benzothiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H17N3O2S/c1-10-5-11(2)7-13(6-10)22-9-16(21)19-12-3-4-14-15(8-12)23-17(18)20-14/h3-8H,9H2,1-2H3,(H2,18,20)(H,19,21) |
InChI Key |
KQJSDQJSGDFLHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(S3)N)C |
Origin of Product |
United States |
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